molecular formula C8H9N3O2 B11912543 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11912543
M. Wt: 179.18 g/mol
InChI Key: AOWYIRVOUBLWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diaminopyrimidine with acetoacetic ester in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyrimidine derivative with similar structural features.

    Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to a pyrimidine ring.

    Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring.

Uniqueness

3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of two methyl groups, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3,6-dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9N3O2/c1-4-3-5-6(9-4)7(12)11(2)8(13)10-5/h3,9H,1-2H3,(H,10,13)

InChI Key

AOWYIRVOUBLWQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.